molecular formula C11H14N2O6S B14032198 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid

2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid

Cat. No.: B14032198
M. Wt: 302.31 g/mol
InChI Key: AMVAMBCRXIPLEK-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-thiazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine.

    Substitution: Esters or amides.

Scientific Research Applications

2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds for research purposes.

    Medicine: Serves as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(18)13(4-7(14)15)9-12-6(5-20-9)8(16)17/h5H,4H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

AMVAMBCRXIPLEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=NC(=CS1)C(=O)O

Origin of Product

United States

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